molecular formula C28H25NO B1162972 EG 018

EG 018

Cat. No. B1162972
M. Wt: 391.5
InChI Key: FJMMDJDPNLZYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 018 is a synthetic cannabinoid consisting of an aminoalkylindole moiety and a naphthoyl group. EG 018 is an analog of JWH 018 that has a benzene ring attached to the aminoalkylindole group, positioned adjacent to the naphthoyl group. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolism and Detection

  • Metabolism in Human Hepatocytes :

    • EG-018 is highly metabolized in human hepatocytes, predominantly through hydroxylation and carbonylation on the pentyl chain. The primary metabolites identified are pentyl hydroxylated EG-018 (M6) and pentyl carbonylated EG-018 (M8), recommended as urinary markers for confirming EG-018 intake (Diao et al., 2018).
  • Metabolic Profiling by Various Methods :

    • A study compared the metabolism of EG-018 using human liver microsomes, cytochrome P450 isoenzymes, and Cunninghamella elegans, a fungus known for mimicking human xenobiotic biotransformation. This research suggests that EG-018's metabolism is distributed over several cytochrome P450 isoenzymes, and it's unlikely to be significantly affected by the co-consumption of other drugs (Gaunitz et al., 2019).

Pharmacological Evaluation

  • In Vitro and In Vivo Pharmacological Evaluation :
    • EG-018 was studied for its effects at human CB1 and CB2 receptors and its potential abuse-related effects. The study found that EG-018 exhibited high affinity at these receptors but behaved as a weak partial agonist. In vivo, EG-018 showed limited effects in producing cannabimimetic and abuse-related effects, suggesting negligible occupancy of brain CB1 receptors following intraperitoneal administration (Gamage et al., 2020).

Other Related Studies

  • Assessment of Synthetic Cannabinoid Packages :

    • A study assessed the content of a package labeled as containing a synthetic cannabinoid (THJ-018), finding significant impurities. This highlights concerns about the purity of synthetic cannabinoids sold online (Luzio et al., 2019).
  • Use of Saccharomyces cerevisiae as a Model :

    • Research used the yeast Saccharomyces cerevisiae to study the impact of synthetic cannabinoids like EG-018. This study aimed to develop a method to profile the toxicity of synthetic cannabinoids using yeast as a model organism (Guerreiro et al., 2021).

properties

Product Name

EG 018

Molecular Formula

C28H25NO

Molecular Weight

391.5

InChI

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3

InChI Key

FJMMDJDPNLZYLA-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=CC(C(C=CC=C4)=C4N5CCCCC)=C5C=C3

synonyms

naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EG 018
Reactant of Route 2
Reactant of Route 2
EG 018
Reactant of Route 3
Reactant of Route 3
EG 018
Reactant of Route 4
EG 018
Reactant of Route 5
EG 018
Reactant of Route 6
Reactant of Route 6
EG 018

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.